molecular formula C7H13ClO2S B063687 Cycloheptanesulfonyl chloride CAS No. 187143-10-8

Cycloheptanesulfonyl chloride

Cat. No.: B063687
CAS No.: 187143-10-8
M. Wt: 196.7 g/mol
InChI Key: WBIOWMBUZYUUIQ-UHFFFAOYSA-N
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Description

Cycloheptanesulfonyl chloride is an organic compound with the molecular formula C₇H₁₃ClO₂S. It is a versatile reagent in organic synthesis, primarily used to introduce sulfonyl groups into various molecular frameworks. This compound is known for its ability to significantly alter the chemical and physical properties of the resulting compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptanesulfonyl chloride can be synthesized through the reaction of cycloheptane with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction is as follows:

Cycloheptane+Chlorosulfonic AcidCycloheptanesulfonyl Chloride+Hydrochloric Acid\text{Cycloheptane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{Hydrochloric Acid} Cycloheptane+Chlorosulfonic Acid→Cycloheptanesulfonyl Chloride+Hydrochloric Acid

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process often includes steps such as distillation and purification to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Cycloheptanesulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Reduction Reactions: It can be reduced to cycloheptanesulfonic acid under specific conditions.

    Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include amines and alcohols, typically under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) are employed.

Major Products Formed

    Sulfonamides: Formed from substitution reactions with amines.

    Cycloheptanesulfonic Acid: Formed from reduction reactions.

    Sulfonic Acid Derivatives: Formed from oxidation reactions.

Scientific Research Applications

Cycloheptanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups.

    Biology: Employed in the modification of biomolecules for various studies.

    Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cycloheptanesulfonyl chloride involves the formation of a sulfonyl chloride group, which can react with various nucleophiles. The molecular targets include amines, alcohols, and other nucleophilic species. The pathways involved typically include nucleophilic substitution and addition reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanesulfonyl Chloride: Similar in structure but with a six-membered ring.

    Cyclopentanesulfonyl Chloride: Contains a five-membered ring.

    Cyclopropanesulfonyl Chloride: Contains a three-membered ring.

Uniqueness

Cycloheptanesulfonyl chloride is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its smaller ring analogs. This structural difference can influence its reactivity and the types of reactions it undergoes .

Properties

IUPAC Name

cycloheptanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2S/c8-11(9,10)7-5-3-1-2-4-6-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIOWMBUZYUUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00603818
Record name Cycloheptanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187143-10-8
Record name Cycloheptanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cycloheptanesulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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